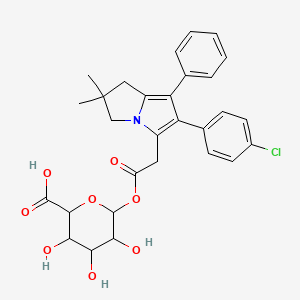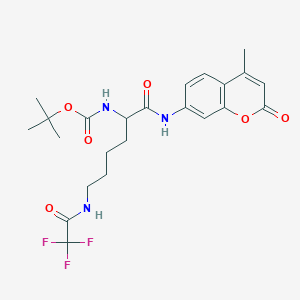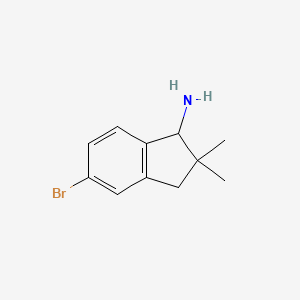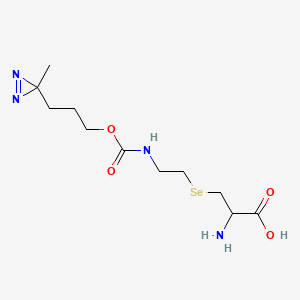
Licofelone Acyl--D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Licofelone Acyl–D-glucuronide is a metabolite of licofelone, a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor. Licofelone is known for its anti-inflammatory and analgesic properties, making it a potential candidate for treating conditions like osteoarthritis . The acyl glucuronide form is a product of the body’s metabolism of licofelone, involving the conjugation of licofelone with glucuronic acid.
Preparation Methods
The synthesis of Licofelone Acyl–D-glucuronide involves the conjugation of licofelone with α-D-glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are membrane-bound
Chemical Reactions Analysis
Licofelone Acyl–D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the acyl glucuronide into licofelone and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule.
Oxidation: The compound can undergo hydroxylation mediated by cytochrome P450 enzymes, particularly CYP2C8.
Scientific Research Applications
Licofelone Acyl–D-glucuronide has several scientific research applications:
Anti-inflammatory Research: Due to its origin from licofelone, it is studied for its anti-inflammatory properties.
Drug Metabolism Studies: It is used to understand the metabolism and potential toxicity of licofelone and other carboxylic acid-containing drugs.
COVID-19 Research: Recent studies have explored its potential as an inhibitor of the SARS-CoV-2 main protease, making it a candidate for COVID-19 treatment.
Mechanism of Action
Licofelone Acyl–D-glucuronide exerts its effects primarily through the inhibition of COX and LOX enzymes. This dual inhibition reduces the levels of inflammatory prostaglandins and leukotrienes . The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Licofelone Acyl–D-glucuronide can be compared with other acyl glucuronides and dual COX/LOX inhibitors:
Delta-bilirubin: Another acyl glucuronide with anti-inflammatory properties.
Kappa-carrageenan conformer: A natural compound with minimal side effects, used in similar research contexts.
Beta-D-galactopyranosyl and calycosin 7-O-glucoside: Natural compounds with anti-inflammatory properties.
Licofelone Acyl–D-glucuronide is unique due to its dual inhibition of COX and LOX, which is not commonly observed in other acyl glucuronides.
Properties
Molecular Formula |
C29H30ClNO8 |
|---|---|
Molecular Weight |
556.0 g/mol |
IUPAC Name |
6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37) |
InChI Key |
WHKFJCYVPLCOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)


![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)




![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)
